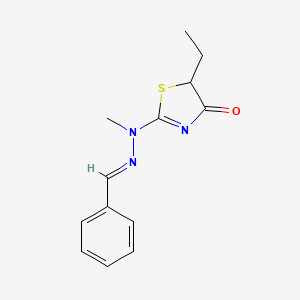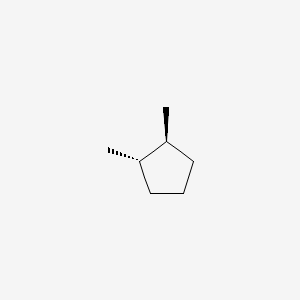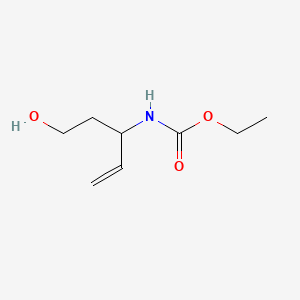
5-Ethyl-2-(1-methyl-2-(phenylmethylene)hydrazino)-4(5H)-thiazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one is a heterocyclic organic compound. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one typically involves the reaction of appropriate thiazole precursors with hydrazine derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch reactors, optimizing the reaction parameters to achieve efficient production.
Chemical Reactions Analysis
5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antimicrobial, antifungal, and anticancer drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with these targets, affecting their activity and function. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds to 5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
Benzothiazole: Studied for its anticancer and antimicrobial activities.
What sets 5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one apart is its unique combination of the thiazole ring with the hydrazino and phenylmethylene groups, which may confer distinct biological and chemical properties .
Properties
CAS No. |
34547-33-6 |
|---|---|
Molecular Formula |
C13H15N3OS |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-[[(E)-benzylideneamino]-methylamino]-5-ethyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H15N3OS/c1-3-11-12(17)15-13(18-11)16(2)14-9-10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3/b14-9+ |
InChI Key |
OEXRYOWEDLZKPJ-NTEUORMPSA-N |
Isomeric SMILES |
CCC1C(=O)N=C(S1)N(C)/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCC1C(=O)N=C(S1)N(C)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)
![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)


![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)


![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)


